ethyl {[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate
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Overview
Description
Ethyl 2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetate: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and an ethyl ester moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetate typically involves the condensation of 4-chlorobenzylamine with ethyl oxalyl chloride, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound in drug discovery, particularly for its pyrazole moiety which is common in many pharmacologically active compounds.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- Ethyl 2-[(5-chloropyridine-2-yl)amino]-2-oxoacetate
- 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
Uniqueness: Ethyl 2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}-2-oxoacetate is unique due to its specific combination of a pyrazole ring and a chlorobenzyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14ClN3O3 |
---|---|
Molecular Weight |
307.73 g/mol |
IUPAC Name |
ethyl 2-[[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C14H14ClN3O3/c1-2-21-14(20)13(19)16-12-7-8-18(17-12)9-10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3,(H,16,17,19) |
InChI Key |
KDONSVQUKIXCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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